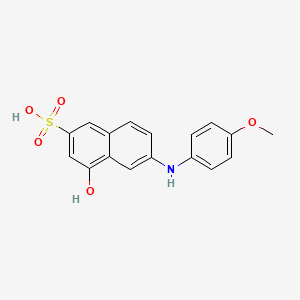

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid

描述

属性

IUPAC Name |

4-hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-23-14-6-4-12(5-7-14)18-13-3-2-11-8-15(24(20,21)22)10-17(19)16(11)9-13/h2-10,18-19H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGSMTAOXORMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597771 | |

| Record name | 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201235-52-1 | |

| Record name | 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid typically follows a sequence of:

- Sulfonation of naphthalene derivatives to introduce the sulfonic acid group at position 2.

- Introduction of the 4-methoxyanilino substituent via nucleophilic aromatic substitution or coupling reactions.

- Hydroxylation at position 4 either prior to or following amination, depending on the synthetic route.

Detailed Preparation Methods

Sulfonation Step

- The sulfonation of naphthalene or its derivatives is carried out using concentrated sulfuric acid or oleum at elevated temperatures (typically 100–110 °C).

- The reaction conditions are optimized to favor sulfonation at the 2-position, producing naphthalene-2-sulfonic acid as an intermediate.

- According to patent literature, the sulfonation mixture contains approximately 30–50% water, 10–30% sulfuric acid, and 15–30% naphthalene sulfonic acid derivatives.

| Parameter | Range/Condition | Notes |

|---|---|---|

| Temperature | 70–110 °C | Controlled to avoid over-sulfonation |

| Pressure | Atmospheric to reduced | Vacuum concentration may be applied |

| Acid concentration | Concentrated H2SO4 or oleum | Ensures efficient sulfonation |

| Reaction time | Several hours | To achieve desired sulfonation degree |

Amination (Introduction of 4-Methoxyanilino Group)

- The 4-methoxyanilino substituent is introduced by reacting the sulfonated naphthalene intermediate with 4-methoxyaniline (p-anisidine).

- This step is typically performed via nucleophilic aromatic substitution or coupling under reflux conditions in aqueous or mixed solvent systems.

- Reaction conditions favoring the substitution include maintaining pH around 8–9 and temperatures ranging from ambient to reflux (approx. 80–100 °C), sometimes extending reaction times up to 40 hours for complete conversion.

| Parameter | Range/Condition | Notes |

|---|---|---|

| Temperature | 80–100 °C | Reflux conditions |

| pH | 8–9 | Controlled to minimize side reactions |

| Solvent | Water or aqueous buffer | Ensures solubility of reagents |

| Reaction time | 24–40 hours | Ensures complete amination |

- The amination step may also involve sodium bisulfite or other mild reducing agents to stabilize intermediates and improve yield.

Industrial-Scale Production Considerations

- Continuous flow processes are preferred for large-scale synthesis to maintain consistent quality and yield.

- Concentration and isomerization steps are often separated into two stages: vacuum concentration to reduce water content, followed by thermal treatment at 150–200 °C to increase naphthalene-2-sulfonic acid content.

- Equipment such as agitator kettles, autoclaves, and vacuum concentrators made of corrosion-resistant materials are used to handle acidic and high-temperature conditions safely.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Outcome/Product |

|---|---|---|---|

| Sulfonation | Naphthalene + H2SO4/oleum | 70–110 °C, vacuum concentration | Naphthalene-2-sulfonic acid intermediate |

| Amination | Naphthalene-2-sulfonic acid + 4-methoxyaniline | 80–100 °C, pH 8–9, reflux | This compound (crude) |

| Purification | Crude product | Recrystallization (ethanol-water) | Pure target compound |

Research Findings and Yield Optimization

- Maintaining controlled temperature and acid concentration during sulfonation prevents over-sulfonation and side products.

- Vacuum concentration prior to thermal treatment improves the purity and yield of the sulfonic acid intermediates by reducing water content and shifting equilibrium.

- Prolonged reflux with 4-methoxyaniline under buffered pH conditions enhances substitution efficiency and product yield, typically achieving yields above 70% with proper stoichiometric control.

- Purification by recrystallization ensures removal of unreacted amines and side products, critical for dye intermediate applications.

Analytical Characterization (Brief)

- NMR Spectroscopy: Confirms aromatic substitution patterns and presence of hydroxyl and methoxyanilino groups.

- IR Spectroscopy: Identifies sulfonic acid S=O stretches (~1180–1250 cm⁻¹) and hydroxyl O-H stretches (3200–3600 cm⁻¹).

- Mass Spectrometry: Confirms molecular weight and fragmentation consistent with the target structure.

化学反应分析

Types of Reactions

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in biochemical assays and as a staining agent for biological samples.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

作用机制

The mechanism of action of 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and form complexes with metal ions. These interactions can modulate various biochemical and physiological processes, leading to its observed effects.

相似化合物的比较

Substituent Variations and Structural Features

The target compound’s structural analogs differ primarily in the substituents on the naphthalene ring or the anilino group. Key examples include:

Physical and Chemical Properties

- Solubility: The sulfonic acid group in all analogs ensures moderate to high water solubility. For example, 4-Hydroxy-6-(methylamino)naphthalene-2-sulfonic acid has a solubility of 4.489 g/L at 25°C, while the methoxy group in the target compound may enhance solubility in polar organic solvents .

- Acidity: The methylamino derivative has a pKa of -0.15, indicating strong acidity due to the electron-withdrawing sulfonic acid group. The target compound’s 4-methoxyanilino group (electron-donating) may slightly raise its pKa compared to sulfonated anilino analogs .

- Thermal Stability: Analogs like 4-Hydroxy-6-(((E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzylidene)amino)naphthalene-2-sulfonic acid exhibit melting points >350°C, suggesting high thermal stability typical of sulfonated aromatics .

Spectroscopic and Computational Data

- IR Spectroscopy : Analogs show characteristic peaks for -OH (~3420 cm⁻¹), -NH2 (~3259–3329 cm⁻¹), and sulfonic acid (~1170 cm⁻¹). The target compound’s methoxy group would likely exhibit C-O stretching near 1250 cm⁻¹ .

- Computational Studies : DFT studies on naphthalene-2-sulfonic acid derivatives (e.g., naphthalene-2-sulfonic acid hydrate) reveal planar geometries and delocalized electron densities, which are critical for dye application .

生物活性

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid, often referred to as a naphthalene sulfonic acid derivative, is a compound with notable biological activity, particularly in the fields of antimicrobial research and potential therapeutic applications. Its unique chemical structure, featuring hydroxyl, methoxy, and sulfonic acid functional groups, allows it to interact with various biological macromolecules. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C15H15N1O4S

- Molecular Weight : Approximately 315.34 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH3), Amino (-NH2), Sulfonic Acid (-SO3H)

These features contribute to its solubility in water and its reactivity in biochemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The exact mechanisms of action are still under investigation but may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antibacterial Activity

A study conducted on several bacterial strains demonstrated that the compound inhibited growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) for Escherichia coli was found to be 32 µg/mL, while for Staphylococcus aureus, it was 64 µg/mL. These results suggest a promising potential for this compound in developing new antimicrobial agents.

Interaction with Biological Macromolecules

The interactions of this compound with proteins and nucleic acids have been explored. Preliminary findings indicate that the compound can bind to specific sites on proteins, potentially altering their function and stability. This property is crucial for understanding its pharmacological effects and therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli (MIC: 32 µg/mL) | |

| Protein Interaction | Alters protein function upon binding | |

| Nucleic Acid Binding | Potential effects on DNA/RNA structure |

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications:

- Antimicrobial Agent : Development of new antibiotics targeting resistant strains.

- Anticancer Research : Investigating its effects on tumor cells due to its ability to interact with cellular macromolecules.

- Biochemical Research : Utilized as a probe in studies involving protein-nucleic acid interactions.

Future Directions in Research

Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Areas for future research include:

- Detailed Mechanistic Studies : Understanding how the compound interacts at a molecular level with bacterial cells and macromolecules.

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure to enhance biological activity or reduce toxicity.

常见问题

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。